Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-6-10-8(12(15)16-2)5-9(7-3-4-7)13-11(10)17-14-6/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMVGQHECMRUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route is the cyclization of a suitable precursor containing a pyridine ring with a cyclopropyl group and a carboxylate moiety. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of heterocyclic compounds on biological systems. It can serve as a probe to investigate cellular processes and pathways.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its structure may be modified to create compounds with therapeutic properties, such as anti-inflammatory or anticancer agents.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products.
Mechanism of Action
The mechanism by which Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate exerts its effects depends on its specific application. In medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the modifications made to the compound's structure.
Comparison with Similar Compounds
Structural Analogues in the Isoxazolo[5,4-b]pyridine Family
Several derivatives share the isoxazolo[5,4-b]pyridine scaffold but differ in substituents, influencing their chemical and biological properties:
Key Observations :
Comparison with Pyrazolo[4,3-c]pyridines
Pyrazolo[4,3-c]pyridines, though structurally distinct (pyrazole-pyridine fusion), share pharmacological relevance:
- Synthesis : Pyrazolo[4,3-c]pyridines are synthesized via pyrazole annelation or rearrangement of isoxazolo[5,4-b]pyridines .
- Stability : The target compound’s cyclopropyl group may confer greater steric and electronic stability compared to pyrazolo analogs, which often require protective groups during synthesis .
Biological Activity
Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 218.21 g/mol
- CAS Number : 931997-41-0
The compound features a unique isoxazole ring fused with a pyridine structure, which is known to influence its biological activity significantly. The cyclopropyl group contributes to the compound's lipophilicity and potential receptor interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Precise synthetic pathways can vary, but they often start from simpler pyridine derivatives, followed by cyclization reactions involving isoxazole intermediates.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines with promising results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 1.5 | High inhibition of proliferation |
| HCT116 | 2.0 | Moderate inhibition |
| A375 | 1.8 | High inhibition |
These findings suggest that the compound may act as a potent inhibitor of cellular proliferation in tumor cells, potentially through mechanisms involving apoptosis or cell cycle arrest.
Enzyme Inhibition
The compound has also shown activity as an enzyme inhibitor. Notably, it has been evaluated for its inhibitory effects on various enzymes critical in cancer metabolism:
- Cyclin-dependent Kinases (CDKs) : Exhibited IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating strong selectivity towards CDK2.
- Acetylcholinesterase (AChE) : Demonstrated competitive inhibition with K values in the nanomolar range, suggesting potential applications in neurodegenerative diseases.
Case Studies
-
Study on Anticancer Activity :
- A study published in MDPI evaluated the compound's effects on HeLa cells and found that it significantly reduced cell viability at concentrations as low as 1.5 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
-
Enzyme Inhibition Study :
- Another investigation focused on the inhibition of AChE and carbonic anhydrase isoforms I and II. The results indicated that this compound could serve as a lead compound for developing treatments for conditions like Alzheimer's disease due to its effective enzyme inhibition profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
